4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
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Overview
Description
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxypyrimidine moiety and a trimethylpyrimidine core. It has garnered interest in various scientific fields due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase , an important enzyme in acetylcholine hydrolysis . Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, breathing, heart rate, learning, and memory.
Mode of Action
Compounds with similar structures have been found to interact with their targets by competitive inhibition . This means that the compound competes with the substrate (acetylcholine) for the active site of the enzyme (acetylcholinesterase), thereby reducing the rate of reaction .
Biochemical Pathways
By inhibiting acetylcholinesterase, the compound could potentially increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This could affect various physiological processes, including muscle contraction, heart rate, and cognitive functions.
Pharmacokinetics
Similar compounds have been found to be eliminated by both metabolism and renal clearance . The compound’s bioavailability would be influenced by these factors, as well as its solubility, stability, and the presence of transport proteins.
Result of Action
By inhibiting acetylcholinesterase and increasing acetylcholine levels, the compound could potentially enhance cholinergic transmission, affecting various physiological processes, including muscle contraction, heart rate, and cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxypyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2,5,6-trimethylpyrimidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium carbonate (Na2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in acidic or basic media.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpiperazine derivatives: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their biological activities.
Morpholinopyrimidine derivatives: These compounds have a morpholine ring instead of a piperazine ring, resulting in different pharmacological profiles.
Uniqueness
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is unique due to its specific combination of a methoxypyrimidine moiety and a trimethylpyrimidine core.
Properties
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-11-12(2)18-13(3)19-15(11)21-7-9-22(10-8-21)16-17-6-5-14(20-16)23-4/h5-6H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJZZJNAHRRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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